CaMKP 抑制剂

描述

The CaMKP Inhibitor is a compound that can inhibit CaMKP . It is an amino-naphthol sulfonic acid that acts as a competitive substrate inhibitor of POPX2 (Ca 2+ /CaMKP) and the POPX1 (nuclear isoform CaMKP-N). It exhibits little activity against PP2B/CaN and PP2C .

Synthesis Analysis

The synthesis of CaMKP inhibitors is a complex process. A study on the inhibitory role of Ca2+/Calmodulin Dependent Protein Kinase Phosphatase (CaMKP) in Pressure-Overloaded Mouse Heart provides insights into the modulation of CaMKP in physiological states .

Physical And Chemical Properties Analysis

The physical and chemical properties of the CaMKP inhibitor include a molecular weight of 341.29 and a chemical formula of C10H8NNaO7S2 .

科学研究应用

癌症治疗

CaMKP 抑制剂: 通过靶向特定信号通路,在癌症治疗方面显示出希望。 例如,它们可以与阿司匹林协同作用,通过阻断 AMPK 介导的 cAMP–PKA–CREB/ATF1 信号传导来抑制肝细胞癌 (HCC) 。这种双药疗法可能提高阿司匹林在癌症预防和治疗中的有效性。

自身免疫和炎症性疾病

受 CaMKP 活性影响的 cAMP 途径在免疫调节中起着重要作用。 通过 CaMKP 抑制调节 cAMP 水平的治疗策略有可能治疗自身免疫和炎症性疾病 。通过改变免疫细胞功能,CaMKP 抑制剂可以为管理这些疾病提供新的途径。

心律失常

在心血管研究中,CaMKP 抑制剂正在作为治疗心律失常的一种方法进行探索。 据发现,它们可以减少自发性钙事件和 RyR2 的磷酸化,而这些事件与心律失常的发生有关 。这表明 CaMKP 抑制可能是预防心脏节律障碍的一种新策略。

肿瘤生长抑制

观察到抑制 CaMKP 活性的小分子药物可以抑制肿瘤生长 。这些抑制剂可以破坏腺苷酸环化酶和 PKA 信号传导,从而导致某些癌症类型的增殖减少和诱导细胞死亡。这突出了 CaMKP 抑制剂作为抗肿瘤药物的潜力。

作用机制

Target of Action

The primary target of the CaMKP Inhibitor is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme and an important nodal signaling molecule in the cardiovascular system, playing a number of roles in Calcium signal transduction pathways that are essential to normal cardiac function .

Mode of Action

The CaMKP Inhibitor works by inhibiting the activity of CaMKII. This inhibition can lead to a decrease in spontaneous Calcium events and CaMKII phosphorylation of RyR2 . This suggests that the oxidized form of CaMKII (ox-CaMKII) is the main driver of arrhythmogenesis in certain models, with any other activation of CaMKII playing a minor role .

Biochemical Pathways

The CaMKP Inhibitor affects the cyclic adenosine monophosphate (cAMP) pathway. cAMP is a second messenger that has pleiotropic effects on various biological functions, including those in malignant cells . The downstream effectors of cAMP include cAMP-dependent protein kinase (PKA), exchange protein activated by cAMP (EPAC), and ion channels . cAMP can activate PKA or EPAC and promote cancer cell growth, but it can also inhibit cell proliferation and survival in a context- and cancer type-dependent manner .

Result of Action

The inhibition of CaMKP can have various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, CaMKII inhibition has been shown to prevent cardiac dysfunction, including contractile dysfunction, heart failure with preserved ejection fraction, and arrhythmogenesis .

Action Environment

The action of the CaMKP Inhibitor can be influenced by various environmental factors. For example, the tumor microenvironment, which involves extracellular matrix, cancer-associated fibroblasts, tumor-infiltrating immune cells, and angiogenesis, plays a critical role in tumor progression . These cells can release cytokines and growth factors that either stimulate or inhibit cAMP production within the tumor microenvironment . This suggests that the efficacy and stability of the CaMKP Inhibitor could be influenced by these environmental factors.

安全和危害

未来方向

生化分析

Biochemical Properties

The CaMKP Inhibitor interacts with various enzymes and proteins, particularly the Ser/Thr protein. It functions by inhibiting the activity of CaMKP, which is a type of Ser/Thr protein . The nature of these interactions involves the removal of oxidized protein (CaMK) from the system .

Cellular Effects

The CaMKP Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting CaMKP mediated phospho-CaMKI hydrolysis . This inhibition does not affect the levels of protein phosphoric acid 2C (PP2C) and calcineurin (CaN) .

Molecular Mechanism

At the molecular level, the CaMKP Inhibitor exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . It acts as a competitive substrate inhibitor of POPX2 (Ca2+/CaMKP) and the POPX1 (nuclear isoform CaMKP-N), exhibiting little activity against PP2B/CaN and PP2C .

属性

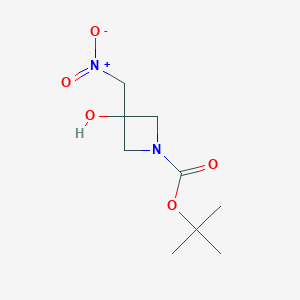

IUPAC Name |

sodium;4-amino-5-hydroxy-3-sulfonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVLEOXYYWEEEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52789-62-5 | |

| Record name | Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)

![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)